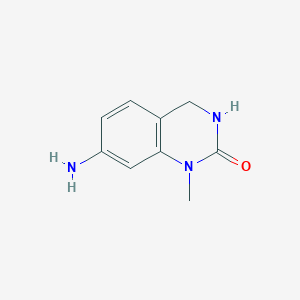7-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one
CAS No.: 1779934-98-3
Cat. No.: VC6407868
Molecular Formula: C9H11N3O
Molecular Weight: 177.207
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1779934-98-3 |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.207 |
| IUPAC Name | 7-amino-1-methyl-3,4-dihydroquinazolin-2-one |
| Standard InChI | InChI=1S/C9H11N3O/c1-12-8-4-7(10)3-2-6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) |
| Standard InChI Key | UWTOYHPXTJTUPQ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(CNC1=O)C=CC(=C2)N |
Introduction
Structural and Chemical Characteristics
Core Framework and Functionalization
The quinazolinone scaffold consists of a bicyclic structure with a benzene ring fused to a pyrimidin-2-one moiety. In 7-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one, strategic substitutions include:
-
Amino group (-NH₂) at position 7, enhancing hydrogen-bonding potential for target engagement.
-
Methyl group (-CH₃) at position 1, influencing steric and electronic properties.
-
3,4-Dihydro saturation, reducing aromaticity and altering conformational flexibility.
Comparative analysis with structurally related compounds, such as 8-amino-1-methyl derivatives, reveals that positional isomerism significantly impacts biological activity. For instance, substituents at positions 7 and 8 exhibit distinct binding affinities to enzymes like p38α MAP kinase, a target in inflammatory and oncological pathways .
Synthetic Methodologies
Multi-Component Reaction Strategies
Quinazolinones are typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or carbonyl compounds. For 1-methyl-3,4-dihydroquinazolin-2(1H)-one analogs, a reported route involves:
-
Formation of N-methylbenzoxazin-4-one: Reacting N-methylanthranilic acid with acetic anhydride under reflux.
-
Ring-opening and cyclization: Treating the benzoxazinone with 2-amino-4-substituted thiazoles in acidic media to yield quinazolin-4-ones .
Adapting this protocol, introducing an amino group at position 7 would require regioselective nitration followed by reduction or direct amination via Buchwald-Hartwig coupling. Microwave-assisted synthesis, as employed in industrial quinazolinone production, could enhance yield and purity.
Biological Activities and Mechanisms
Anticancer Efficacy
Quinazolinone derivatives demonstrate pronounced cytotoxicity against cancer cell lines. In a study evaluating 1-methyl-3-(4-substituted phenylthiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones, compounds 5Dh8 and 5DF6 exhibited IC₅₀ values <10 μg/mL against HT-29 colorectal adenocarcinoma cells, surpassing 5-fluorouracil . While data specific to the 7-amino derivative are absent, the amino group’s role in enhancing DNA intercalation or kinase inhibition is well-documented in analogs.
Table 1: Cytotoxicity of Selected Quinazolinone Derivatives
| Compound | HT-29 IC₅₀ (μg/mL) |
|---|---|
| 5Dh8 | <10 |
| 5DF6 | <10 |
| 5Db2 | <10 |
| 5Di9 | <10 |
| 5-FU | 15–20 |
Enzyme Inhibition and Molecular Docking
Molecular docking studies of dihydroquinazolinones against p38α MAP kinase (PDB: 3GC7) revealed binding modes involving:
-
Hydrogen bonds between the pyrimidin-2-one carbonyl and kinase hinge region.
-
Hydrophobic interactions with substituents like thiazole rings.
The 7-amino group could augment binding via additional hydrogen bonds to Asp168 or Lys53, critical residues in the ATP-binding pocket . For the compound in PubChem entry , a glide score of -7.19 kcal/mol was reported, though its structural differences limit direct comparison .
Pharmacokinetic and Toxicity Profiling
ADME Predictions
In silico ADME analysis using SwissADME for related quinazolinones indicates:
-
High gastrointestinal absorption (Bioavailability Score: 0.55).
-
Blood-brain barrier permeability, suggesting potential CNS activity.
-
CYP450 3A4 inhibition, warranting caution in drug-drug interactions .
Toxicity Considerations
While quinazolinones generally show low acute toxicity, chronic exposure risks include mitochondrial membrane depolarization and ROS generation, as observed in hepatic cell lines. Specific toxicological data for the 7-amino derivative remain uncharacterized.
Future Directions and Applications
Targeted Drug Design
Optimizing the 7-amino derivative could involve:
-
Introducing fluorinated groups to enhance metabolic stability, as seen in .
-
Dual-targeting strategies combining kinase inhibition with DNA damage response modulation.
Expanding Therapeutic Indications
Beyond oncology, quinazolinones are explored for:
-
Antimicrobial applications: Disrupting microbial membrane integrity via pore formation.
-
Neuroprotective agents: Inhibiting CDK5 in neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume